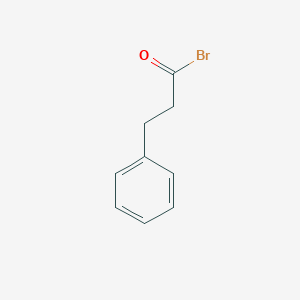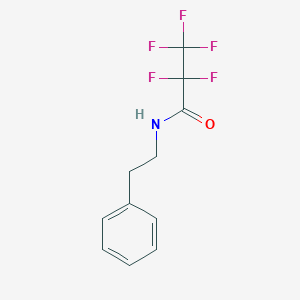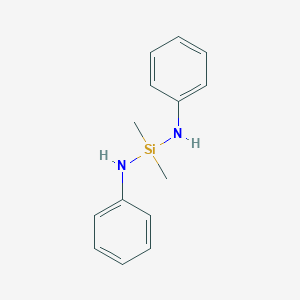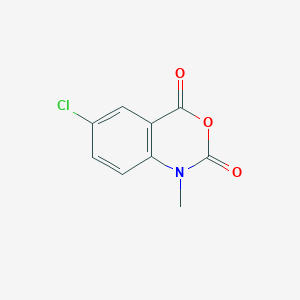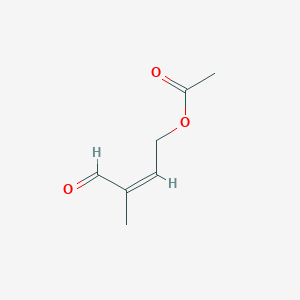
3-Formylcrotyl acetate
概述
描述
It is a mono-constituent substance of organic origin, primarily used for research and development purposes. This compound is characterized by its unique structure, which includes both an aldehyde and an ester functional group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylcrotyl acetate typically involves the hydroformylation of 1-vinylethylene diacetate under high-pressure conditions. This process yields the branched aldehyde with regioselectivities of up to 80% . The intermediate product is then converted into the α,β-unsaturated aldehyde, which is subsequently acetylated to form this compound.
Industrial Production Methods: Industrial production of this compound often employs the Wittig reaction, a well-known method for converting carbonyl compounds into olefins. This reaction is adapted to industrial conditions by using readily accessible solvents and proton acceptors, as well as a simplified synthesis for the auxiliary reagent triphenylphosphine .
化学反应分析
Types of Reactions: 3-Formylcrotyl acetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed:
Oxidation: 3-Formylcrotyl acid.
Reduction: 3-Hydroxycrotyl acetate.
Substitution: Various substituted esters and amides.
科学研究应用
3-Formylcrotyl acetate has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways involving aldehydes and esters.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
作用机制
The mechanism of action of 3-Formylcrotyl acetate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further participate in biochemical pathways .
相似化合物的比较
3-Formylcrotyl alcohol: Similar structure but with a hydroxyl group instead of an ester.
3-Formylcrotyl acid: The aldehyde group is oxidized to a carboxylic acid.
3-Formylcrotyl amide: The ester group is replaced with an amide.
Uniqueness: 3-Formylcrotyl acetate is unique due to its dual functional groups (aldehyde and ester), which provide versatility in chemical reactions and applications. This dual functionality allows it to participate in a wider range of reactions compared to its similar compounds .
属性
CAS 编号 |
14918-80-0 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC 名称 |
[(E)-3-methyl-4-oxobut-2-enyl] acetate |
InChI |
InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h3,5H,4H2,1-2H3/b6-3+ |
InChI 键 |
LPDDKAJRWGPGSI-ZZXKWVIFSA-N |
SMILES |
CC(=CCOC(=O)C)C=O |
手性 SMILES |
C/C(=C\COC(=O)C)/C=O |
规范 SMILES |
CC(=CCOC(=O)C)C=O |
Key on ui other cas no. |
14918-80-0 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
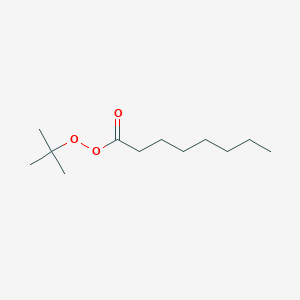
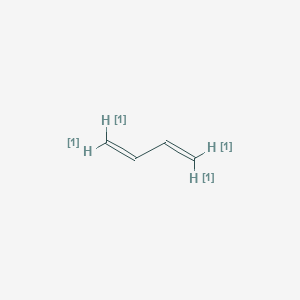
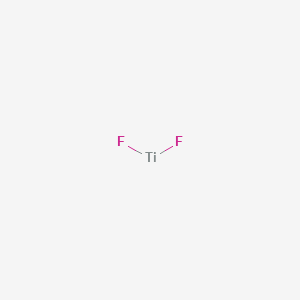
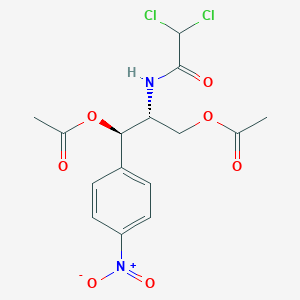
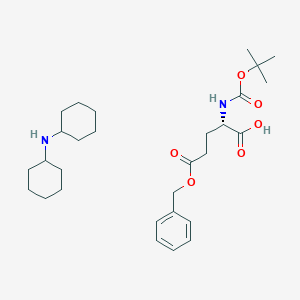
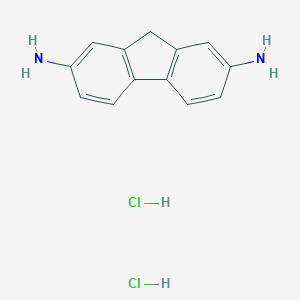
![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
![(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM](/img/structure/B77923.png)
